![molecular formula C12H7Cl2N3OS B2667649 N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide CAS No. 1465372-06-8](/img/structure/B2667649.png)
N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide
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Overview
Description
“N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide” is a chemical compound with the molecular formula C12H7Cl2N3OS . Its average mass is 312.174 Da and its mono-isotopic mass is 310.968689 Da .
Molecular Structure Analysis
The molecular structure of “N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide” consists of 12 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Heterocyclic Synthesis
N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide plays a role in heterocyclic synthesis. A study demonstrated the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, leading to various pyrimidinone derivatives with potential as antibiotics and antibacterial drugs (Ahmed, 2007).
Molluscicidal Properties
The compound has been utilized in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties. These derivatives have shown activity against the intermediate host of schistosomiasis, B. alexandrina snails, which is crucial in controlling the spread of schistosomiasis (El-bayouki & Basyouni, 1988).
Efficient Synthesis Techniques
A significant application is in efficient synthesis methods. A study reported the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without requiring additional catalysts, highlighting a streamlined process in chemical synthesis (Gao et al., 2013).
Insecticidal Activity
The compound has been used to synthesize heterocycles with insecticidal activity. A study focused on synthesizing compounds with enhanced insecticidal activity against the cotton leaf worm, Spodoptera littoralis, an important aspect in agricultural pest control (Mohamed et al., 2020).
Cysteine Derivatives and Antimicrobial Agents
It also contributes to the synthesis of cysteine derivatives and potential biological agents. Studies have reported on compounds synthesized using this chemical structure, demonstrating significant inhibition against bacterial and fungal growth (Nötzel et al., 2001; Akbari et al., 2008).
Herbicidal Activity
Another application is in the development of herbicidal agents. Research has been conducted on synthesizing compounds with good herbicidal activities, particularly in the domain of PSII electron transport inhibition, offering alternatives in weed control (Wang et al., 2004).
Safety and Hazards
While specific safety and hazard information for “N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide” is not available, related compounds such as “3,4-DICHLOROANILINE” are known to cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
N-(cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3OS/c13-8-2-1-7(5-9(8)14)10-6-11(19-17-10)12(18)16-4-3-15/h1-2,5-6H,4H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGSHUMLGSXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NSC(=C2)C(=O)NCC#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide |
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